[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone
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Overview
Description
[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone, also known as CMPD-101, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of [3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various disease conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone for lab experiments is its ability to selectively target specific signaling pathways and enzymes, which makes it a valuable tool for studying various disease conditions. However, one of the limitations of this compound is its relatively low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on [3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound to better understand its biological effects and potential therapeutic applications. Additionally, further studies are needed to explore the potential of this compound in the treatment of various disease conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.
Synthesis Methods
The synthesis of [3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone involves the reaction of 3-(trifluoromethyl)pyrrolidine-1-carboxylic acid with 3-(6-methylpyridin-3-yl)propan-1-ol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to hydrolysis to yield this compound.
Scientific Research Applications
[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to possess antitumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-8-2-3-9(6-16-8)10(18)17-5-4-11(19,7-17)12(13,14)15/h2-3,6,19H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFRFQNOUAUKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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